molecular formula C18H24N2O4 B13052646 Benzyltert-butylbicyclo[1.1.1]pentane-1,3-diyldicarbamate

Benzyltert-butylbicyclo[1.1.1]pentane-1,3-diyldicarbamate

Cat. No.: B13052646
M. Wt: 332.4 g/mol
InChI Key: OTKBTQQVMWTIAZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Benzyltert-butylbicyclo[1.1.1]pentane-1,3-diyldicarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzyltert-butylbicyclo[1.1.1]pentane-1,3-diyldicarbamate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug design.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyltert-butylbicyclo[1.1.1]pentane-1,3-diyldicarbamate involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core provides a rigid and stable framework that can interact with various biological targets, potentially modulating their activity . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Shares the bicyclo[1.1.1]pentane core but differs in functional groups.

    Benzylbicyclo[1.1.1]pentane-1,3-dicarbamate: Similar structure but lacks the tert-butyl group.

Uniqueness

Benzyltert-butylbicyclo[1.1.1]pentane-1,3-diyldicarbamate is unique due to its combination of benzyl and tert-butyl groups, which impart distinct chemical properties and potential biological activities .

Properties

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

benzyl N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[1.1.1]pentanyl]carbamate

InChI

InChI=1S/C18H24N2O4/c1-16(2,3)24-15(22)20-18-10-17(11-18,12-18)19-14(21)23-9-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,19,21)(H,20,22)

InChI Key

OTKBTQQVMWTIAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)(C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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